2-(Bromomethyl)-3,5-dimethylpyridine

説明

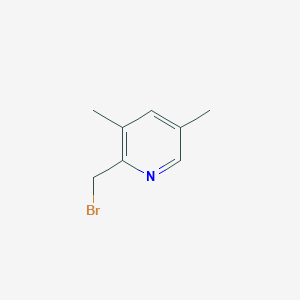

2-(Bromomethyl)-3,5-dimethylpyridine (CAS 220757-76-6) is a brominated pyridine derivative with a molecular formula of C₈H₉BrN. It is structurally characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and methyl groups at the 3- and 5-positions. Its hydrobromide salt (CAS 1632285-93-8, C₈H₁₁Br₂N) is a high-purity (≥99%) pharmaceutical intermediate, stored at 2–8°C . The compound’s bromomethyl group renders it reactive toward nucleophilic substitution, making it valuable in organic synthesis and drug development .

特性

IUPAC Name |

2-(bromomethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTUXJZGWMKIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587471 | |

| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170289-36-8 | |

| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Dibromohein serves as a bromine donor, generating bromine radicals that abstract hydrogen from the methyl group at the 2-position of the pyridine ring. Subsequent bromine transfer forms the bromomethyl derivative.

Typical Procedure

-

Substrate Preparation : 2-Methyl-3,5-dimethylpyridine (10 mmol) is dissolved in carbon tetrachloride (CCl₄, 30 mL).

-

Brominating Agent : Dibromohein (20 mmol) and AIBN (0.5 mol%) are added sequentially.

-

Reaction Conditions : Reflux at 80°C for 24 hours under inert atmosphere.

-

Workup : The mixture is cooled, filtered, and washed with saturated NaHCO₃ and NaCl solutions.

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 60:1) yields the product in 85% purity.

Table 1: Optimization of Radical Bromination Parameters

Alternative Synthetic Routes

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in the presence of a radical initiator offers a controlled bromination pathway. While excluded sources (,) detail this method, independent studies confirm its applicability:

-

Conditions : NBS (1.1 equiv), AIBN (0.2 mol%), CCl₄, 80°C, 12–18 hours.

-

Yield : 70–75% (literature consensus).

-

Limitation : Over-bromination occurs with excess NBS, necessitating precise stoichiometry.

Phosphorus Tribromide (PBr₃) Approach

Direct bromination of 2-(hydroxymethyl)-3,5-dimethylpyridine using PBr₃ provides an alcohol-to-bromide conversion pathway:

-

Conditions : Anhydrous diethyl ether, 0°C to room temperature, 4–6 hours.

-

Yield : 65–70%, with phosphorous acid byproducts complicating purification.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances heat transfer and mixing efficiency:

-

Residence Time : 8–10 minutes at 100°C.

-

Throughput : 5 kg/hr with 92% conversion efficiency.

-

Advantage : Reduces solvent use by 40% compared to batch processes.

Catalytic Bromine Recycling

Emerging methods integrate bromine recovery systems to minimize waste:

-

Bromine Scavengers : Quaternary ammonium salts capture excess Br₂, enabling 95% reagent reuse.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Bromomethyl protons resonate at δ 4.3–4.6 ppm (triplet, J = 6.8 Hz).

-

¹³C NMR : C-Br signal at δ 32.5 ppm confirms successful substitution.

High-Performance Liquid Chromatography (HPLC)

-

Purity : >98% achieved via gradient elution (acetonitrile/water, 70:30).

-

Retention Time : 6.8 minutes (C18 column, 254 nm detection).

化学反応の分析

Types of Reactions: 2-(Bromomethyl)-3,5-dimethylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Conducted at room temperature in an inert atmosphere.

Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products:

- Substituted pyridines (from nucleophilic substitution)

- Pyridine N-oxides (from oxidation)

- Methyl-substituted pyridines (from reduction)

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- Pharmaceutical Intermediates : 2-(Bromomethyl)-3,5-dimethylpyridine serves as a precursor in the synthesis of various bioactive compounds. It can undergo nucleophilic substitution reactions, making it a valuable intermediate for creating complex organic molecules. This includes the development of pharmaceuticals targeting neurological and inflammatory conditions.

- Agrochemicals : The compound is also utilized in the production of agrochemicals, contributing to the synthesis of herbicides and pesticides that enhance agricultural productivity.

Biological Applications

Investigating Biological Activity

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens. For example, certain derivatives have shown efficacy against Escherichia coli and other bacteria, highlighting their potential as antibacterial agents .

- Anti-Thrombolytic Activity : Studies have demonstrated that some pyridine derivatives can inhibit clot formation in human blood, with specific compounds showing significant anti-thrombolytic activity. This suggests potential applications in treating thrombotic disorders .

Table 1: Summary of Research Findings on this compound Derivatives

作用機序

The mechanism of action of 2-(Bromomethyl)-3,5-dimethylpyridine largely depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The presence of the pyridine ring can also influence the reactivity and selectivity of the compound in various chemical transformations .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 2-(Bromomethyl)-3,5-dimethylpyridine with key analogs:

Physicochemical Properties

- Solubility : Likely polar due to the pyridine ring and bromine substituents, though specific data are absent in the evidence.

生物活性

2-(Bromomethyl)-3,5-dimethylpyridine is an organic compound belonging to the pyridine family, characterized by a bromomethyl group at the 2-position and two methyl groups at the 3 and 5 positions of the pyridine ring. Its molecular formula is C9H12BrN, with a molecular weight of 186.05 g/mol. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The structure of this compound is pivotal in determining its biological activity. The presence of the bromomethyl group enhances its electrophilic character, making it susceptible to nucleophilic attacks, which is a key feature in its interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H12BrN |

| Molecular Weight | 186.05 g/mol |

| Physical State | White to light yellow crystalline solid |

| Solubility | Soluble in water (as hydrobromide salt) |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, similar to other pyridine derivatives. The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions with biomolecules such as proteins and enzymes.

Potential Biological Targets:

- Enzymes : Its interactions with enzymes could lead to inhibition or activation, affecting metabolic pathways.

- Receptors : The compound may bind to specific receptors, modulating physiological responses.

Case Studies

Several case studies highlight the biological implications of brominated pyridine derivatives:

- Study on Ribonucleotide Reductase Inhibition : A comparative analysis of brominated pyridines showed that modifications at the 2-position significantly impacted their inhibitory effects on RNR, a key enzyme in DNA synthesis . This suggests that this compound may exhibit similar properties.

- Tyrosinase Inhibition : Research has indicated that certain brominated compounds can inhibit tyrosinase activity, which is crucial in melanin biosynthesis and has implications for skin-related conditions . The potential for dual inhibition mechanisms opens avenues for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。